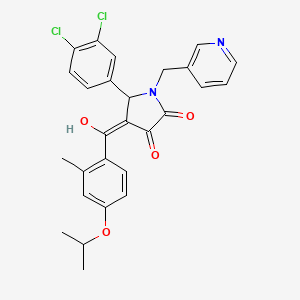![molecular formula C31H42N2O6 B12016037 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016037.png)
4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Butoxi-3-metilbenzoil)-1-[2-(dietilamino)etil]-5-(4-etoxi-3-metoxifenil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta un núcleo de pirrol-2-ona, sustituido con diversos grupos funcionales que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(4-Butoxi-3-metilbenzoil)-1-[2-(dietilamino)etil]-5-(4-etoxi-3-metoxifenil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del Núcleo de Pirrol-2-ona: Este paso implica la ciclización de precursores apropiados en condiciones ácidas o básicas.
Reacciones de Sustitución: Introducción de los grupos butoxi, metil, etoxi y metoxi a través de reacciones de sustitución nucleófila.
Amidación: El grupo dietilaminoetil se introduce a través de una reacción de amidación, a menudo utilizando reactivos de acoplamiento como EDCI o DCC.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos anteriores para maximizar el rendimiento y la pureza. Esto podría incluir:
Catálisis: Utilizando catalizadores para mejorar las velocidades de reacción y la selectividad.
Purificación: Emplear técnicas como recristalización, cromatografía o destilación para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, formando cetonas o aldehídos.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes
Agentes Oxidantes: PCC, KMnO₄ o H₂O₂.
Agentes Reductores: NaBH₄, LiAlH₄.
Reactivos de Sustitución: Halógenos, agentes nitrantes o agentes sulfonantes en condiciones ácidas o básicas.
Productos Principales
Los productos principales dependen de las reacciones y condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir cetonas, mientras que la reducción podría producir alcoholes.
Aplicaciones Científicas De Investigación
Química
Síntesis de Derivados:
Biología
Estudios de Actividad Biológica: Investigado por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina
Desarrollo de Medicamentos: Explorado como compuesto principal en el desarrollo de nuevos productos farmacéuticos debido a su estructura compleja y potencial bioactividad.
Industria
Ciencia de Materiales: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 4-(4-Butoxi-3-metilbenzoil)-1-[2-(dietilamino)etil]-5-(4-etoxi-3-metoxifenil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona depende de su aplicación. En sistemas biológicos, puede interactuar con objetivos moleculares específicos, como enzimas o receptores, modulando su actividad. Las vías involucradas podrían incluir transducción de señales, expresión genética o procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(4-Butoxi-3-metilbenzoil)-1-[2-(dimetilamino)etil]-5-(4-etoxi-3-metoxifenil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona
- 4-(4-Butoxi-3-metilbenzoil)-1-[2-(dietilamino)etil]-5-(4-metoxifenil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona
Singularidad
La combinación única de grupos funcionales en 4-(4-Butoxi-3-metilbenzoil)-1-[2-(dietilamino)etil]-5-(4-etoxi-3-metoxifenil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones. Su complejidad estructural permite diversas modificaciones químicas, lo que mejora su utilidad en la investigación y la industria.
Propiedades
Fórmula molecular |
C31H42N2O6 |
|---|---|
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H42N2O6/c1-7-11-18-39-24-14-13-23(19-21(24)5)29(34)27-28(22-12-15-25(38-10-4)26(20-22)37-6)33(31(36)30(27)35)17-16-32(8-2)9-3/h12-15,19-20,28,34H,7-11,16-18H2,1-6H3/b29-27+ |
Clave InChI |
DOJTYAULDQRZPV-ORIPQNMZSA-N |
SMILES isomérico |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)OCC)OC)/O)C |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)OCC)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)

![N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12015970.png)

![4-bromo-2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B12015993.png)

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-[3-(propan-2-yloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12015996.png)

![N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12016004.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016013.png)



